A3AR antagonist 4

Description

Propriétés

IUPAC Name |

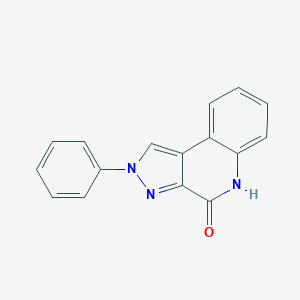

2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMLHIIGSRUCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407182 | |

| Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109740-09-2 | |

| Record name | 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H,4H,5H-pyrazolo[3,4-c]quinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of A3 Adenosine Receptor (A3AR) Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of A3 Adenosine Receptor (A3AR) antagonists. It details the molecular signaling pathways, summarizes quantitative data for representative compounds, outlines key experimental protocols for antagonist characterization, and provides visual diagrams of core concepts. While the term "A3AR antagonist 4" does not refer to a universally recognized compound, this guide will use N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (referred to as compound 12 in Scapecchi et al., 2020), a well-characterized antagonist with demonstrated anticancer effects, as a representative example for quantitative analysis.

Core Principles of A3AR Antagonism

The A3 Adenosine Receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function.[1] It is unique in that its expression is often low in normal tissues but significantly upregulated in inflammatory and cancer cells, making it an attractive therapeutic target.[2] A3AR primarily couples to inhibitory G proteins (Gαi) and, in some cellular contexts, to Gαq proteins.[1]

A3AR antagonists are molecules that bind to the A3AR but do not provoke the conformational change required for receptor activation. By occupying the orthosteric binding site, they prevent the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades.

The primary mechanism of action of an A3AR antagonist is the blockade of agonist-induced signaling . This leads to the reversal or prevention of the cellular effects normally mediated by A3AR activation.

Molecular Signaling Pathways Modulated by A3AR Antagonists

The activation of A3AR by an agonist like adenosine triggers several downstream signaling pathways. Antagonists prevent the initiation of these cascades.

Inhibition of the Gαi-Adenylyl Cyclase Pathway

The canonical pathway initiated by A3AR activation is the Gαi-mediated inhibition of adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA). An A3AR antagonist blocks this process, thereby preventing the agonist-induced decrease in cAMP. In a functional assay, this is observed as a restoration of cAMP levels in the presence of an agonist.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A3AR signaling can modulate the activity of MAPK pathways, including the Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPK. The effect of A3AR activation on these pathways can be cell-type specific, leading to either pro-proliferative or anti-proliferative outcomes. Antagonists block these A3AR-mediated effects on MAPK signaling.

Blockade of Phospholipase C (PLC) Activation

In certain cells, A3AR can couple to Gαq, leading to the activation of Phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC). A3AR antagonists prevent this Ca²⁺ mobilization and PKC activation.

The Paradoxical Anti-Cancer Effect of A3AR Antagonists

A fascinating aspect of A3AR pharmacology is that both agonists and antagonists can exert anti-cancer effects.[2] A3AR is typically overexpressed in tumor cells.[2]

-

Agonist action: High-affinity agonists can induce receptor downregulation and apoptosis in tumor cells, potentially through the modulation of the Wnt and NF-κB signaling pathways.

-

Antagonist action: Antagonists, by blocking the receptor, can also lead to an anti-proliferative effect. This may be because in the high-adenosine tumor microenvironment, tonic A3AR signaling could be promoting tumor cell survival or proliferation in some contexts. Blocking this signal would therefore inhibit growth. Furthermore, some antagonists have been shown to induce cell cycle arrest and cell death through mechanisms that may be independent of or downstream from simple receptor blockade, including the induction of reactive oxygen species (ROS).[1]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for representative A3AR ligands.

Note: Data for "this compound" is represented by the structurally similar and well-characterized compound N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (Compound 12) from Scapecchi et al., 2020, due to the absence of specific public data for the hexynyl analogue.

Table 1: Binding Affinity and Functional Potency of a Representative A3AR Antagonist

| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (Cmpd 12) | Human A₃AR | Functional Antagonism (cAMP) | IC₅₀ | 153 nM |

| N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (Cmpd 12) | Human A₃AR | Radioligand Binding | Kᵢ | 1.1 nM | |

Table 2: In Vitro Anticancer Activity of a Representative A3AR Antagonist

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

|---|---|---|---|---|---|

| N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (Cmpd 12) | PC3 (Prostate Cancer) | Sulforhodamine B (SRB) | GI₅₀ (50% Growth Inhibition) | 14 | [2] |

| N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (Cmpd 12) | PC3 (Prostate Cancer) | Sulforhodamine B (SRB) | TGI (Total Growth Inhibition) | 29 | [2] |

| N⁶-(2,2-diphenylethyl)-2-phenylethynylAdo (Cmpd 12) | PC3 (Prostate Cancer) | Sulforhodamine B (SRB) | LC₅₀ (50% Lethal Concentration) | 59 |[2] |

Detailed Experimental Protocols

The characterization of an A3AR antagonist involves a standard panel of in vitro assays to determine its binding affinity, functional potency, and cellular effects.

Radioligand Binding Assay (for Affinity Determination)

This competitive binding assay measures the affinity (Kᵢ) of the antagonist for the A3AR.

-

Objective: To determine the concentration of the test antagonist that displaces 50% (IC₅₀) of a specific radioligand from the A3AR, from which the Kᵢ is calculated.

-

Materials:

-

Cell membranes from cells stably expressing the human A3AR (e.g., CHO or HEK293 cells).

-

A specific A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control (a high concentration of a known A3AR ligand, e.g., 100 µM NECA).

-

Glass fiber filters and a cell harvester.

-

-

Protocol:

-

Incubate cell membranes (20-40 µg protein) with a fixed concentration of the radioligand (e.g., 0.3-0.5 nM [¹²⁵I]I-AB-MECA).

-

Add increasing concentrations of the test antagonist.

-

Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

-

cAMP Accumulation Assay (for Functional Antagonism)

This functional assay measures the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.

-

Objective: To determine the functional potency (IC₅₀ or K₋) of the antagonist.

-

Materials:

-

Whole cells expressing the human A3AR (e.g., CHO-hA3AR).

-

Forskolin (an adenylyl cyclase activator).

-

A selective A3AR agonist (e.g., Cl-IB-MECA or NECA).

-

Test antagonist at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based).

-

-

Protocol:

-

Pre-incubate the cells with the test antagonist at various concentrations for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of an A3AR agonist (typically at its EC₈₀) in the presence of forskolin (e.g., 10 µM). The agonist will inhibit forskolin-stimulated cAMP accumulation.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

The antagonist's effect is measured as the reversal of the agonist-induced inhibition of cAMP levels.

-

Plot the cAMP levels against the log concentration of the antagonist to determine its IC₅₀.

-

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay measures cell density based on total cellular protein content and is used to determine the anti-proliferative or cytotoxic effects of the antagonist.

-

Objective: To determine the concentration of the antagonist that inhibits cell growth (GI₅₀) or is lethal to cells (LC₅₀).

-

Materials:

-

Cancer cell line (e.g., PC3 prostate cancer cells).

-

96-well plates.

-

Test antagonist.

-

Trichloroacetic acid (TCA) for cell fixation.

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

Tris base solution (10 mM) for solubilization.

-

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test antagonist for a specified period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.

-

Wash the plates five times with water to remove TCA and excess medium components. Allow plates to air dry.

-

Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at ~510-565 nm using a microplate reader.

-

Calculate the GI₅₀, TGI, and LC₅₀ values from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: A3AR antagonist blocks the Gαi-mediated inhibition of adenylyl cyclase.

Caption: Both A3AR agonists and antagonists can inhibit tumor growth.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of an A3AR antagonist.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel A3 Adenosine Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a spectrum of diseases, including inflammatory conditions, cancer, and glaucoma.[1][2][3] Unlike other adenosine receptor subtypes (A1, A2A, A2B), the A3AR exhibits a unique pharmacological profile and tissue distribution.[4][5] Notably, the A3AR is often overexpressed in cancerous and inflamed tissues, making it an attractive target for selective drug development.[6][7][8] While A3AR agonists have progressed to clinical trials for conditions like rheumatoid arthritis and psoriasis, the therapeutic potential of A3AR antagonists is also an area of intense investigation.[1][9][10][11][12] A3AR antagonists have shown promise as potential treatments for asthma, glaucoma, and certain cancers.[2][4][8][13]

This technical guide provides a comprehensive overview of the discovery and synthesis of novel A3AR antagonists. It covers the diverse chemical scaffolds explored, detailed experimental protocols for their characterization, and a summary of their structure-activity relationships (SAR).

A3AR Signaling Pathways

The A3AR couples to various G proteins, primarily Gi and Gq, to initiate downstream signaling cascades.[14][15] This dual coupling allows for a diverse range of cellular responses. The receptor can also signal through G protein-independent pathways.[14][15]

-

G-protein Dependent Signaling:

-

Via Gi: Agonist binding to A3AR often leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][16] This is a common pathway for A3AR signaling.

-

Via Gq: A3AR activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][15] This pathway mobilizes intracellular calcium and activates protein kinase C (PKC).

-

MAPK and PI3K/Akt Pathways: The A3AR can modulate the activity of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, influencing cell proliferation, survival, and inflammation.[3][14][15]

-

-

G-protein Independent Signaling: The A3AR can also signal independently of G proteins, for instance, through pathways involving RhoA and phospholipase D (PLD).[14]

Below is a diagram illustrating the major A3AR signaling pathways.

Caption: A diagram of the A3AR signaling pathways.

Discovery and Synthesis of Novel A3AR Antagonists

The quest for selective A3AR antagonists has led to the exploration of a wide array of chemical scaffolds, broadly categorized into nucleoside and non-nucleoside derivatives.

Nucleoside-Based Antagonists

Modifications of the adenosine scaffold have yielded potent A3AR antagonists. Key modifications often involve the N6 and C2 positions of the purine ring and the ribose moiety.[1] Truncated nucleoside derivatives, where the ribose is altered, have been a particularly fruitful area of research.[17][18][19][20]

-

Truncated 4'-Thioadenosine and 4'-Selenoadenosine Derivatives: The synthesis of these compounds often starts from D-mannose or D-ribose.[17][20][21] Subtle changes, such as the addition of a second N-methyl group to the 5'-uronamide position, can convert a selective A3AR agonist into an antagonist.[21]

Non-Nucleoside (Heterocyclic) Antagonists

A diverse range of heterocyclic systems has been identified as potent and selective A3AR antagonists.[1] These scaffolds offer advantages in terms of synthetic accessibility and potential for improved pharmacokinetic properties.

-

Thiazole Derivatives: 4-Phenyl-5-pyridyl-1,3-thiazole derivatives have been synthesized and identified as highly potent human and rat A3AR antagonists.[13]

-

Triazoloquinoxalines and Pyrazolotriazolopyrimidines: These tricyclic systems are among the potent and selective A3AR antagonists discovered.[1]

-

Pyrazolo[3,4-d]pyridazines: This novel scaffold has yielded antagonists with high affinity for both A1 and A3 adenosine receptors.[7][16]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative A3AR antagonists from various chemical classes.

Table 1: Nucleoside-Based A3AR Antagonists

| Compound Class | Specific Compound Example | Target Species | Ki (nM) | Functional Assay Data | Reference |

| Truncated 4'-Thioadenosine | 2-chloro-N6-(3-chlorobenzyl) analogue | Human | 1.66 | Pure antagonist in cAMP assay | [17][20] |

| Truncated 4'-Thioadenosine | N6-(3-chlorobenzyl) analogue | Human | 1.5 | Pure antagonist in cAMP assay | [17][20] |

| 4'-Selenoadenosine-5'-N,N-dimethyluronamide | 2-H-N6-(3-iodobenzyl) derivative (9f) | Human | 22.7 | Antagonist in cAMP assay | [21] |

| 2,N6-disubstituted Adenosines | N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) | Human | - | GI50 = 14 µM (PC3 cells) | [6] |

Table 2: Non-Nucleoside (Heterocyclic) A3AR Antagonists

| Compound Class | Specific Compound Example | Target Species | Ki (nM) | Functional Assay Data | Reference |

| 4-Phenyl-5-pyridyl-1,3-thiazole | Compound 7af | Human & Rat | Potent | Inhibited IB-MECA-induced effects | [13] |

| Pyrazolo[3,4-d]pyridazine | Compound 10b | Human | 55 | Competitive antagonist (pA2/pKb) | [7][16] |

| 1,4-Dihydropyridine | MRS1191 | Human | 31 | - | [4] |

| Triazoloquinazoline | MRS1220 | Human | 0.65 | - | [4] |

| Thiazole Derivative | DPTN | Human | 1.65 | Antagonist in cAMP assay | [22] |

| Thiazole Derivative | DPTN | Mouse | 9.61 | Antagonist in cAMP assay | [22] |

| Thiazole Derivative | DPTN | Rat | 8.53 | - | [22] |

Experimental Protocols

The characterization of novel A3AR antagonists relies on a suite of well-established in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound for the A3AR.

Objective: To measure the displacement of a specific radioligand from the A3AR by a novel antagonist.

Materials:

-

Cell membranes expressing the target A3AR (e.g., from CHO or HEK293 cells).

-

Radioligand: e.g., [125I]I-AB-MECA.

-

Non-specific binding control: A high concentration of a known A3AR ligand (e.g., IB-MECA).

-

Test compounds (novel antagonists).

-

Assay buffer.

-

Scintillation counter or gamma counter.

Methodology:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

For determining non-specific binding, incubate the membranes with the radioligand and a saturating concentration of a non-labeled ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a suitable counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Objective: To assess the ability of a novel antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the A3AR (e.g., CHO or HEK293 cells).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

A3AR agonist (e.g., NECA or Cl-IB-MECA).

-

Test compounds (novel antagonists).

-

cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

-

Culture the cells in multi-well plates.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Add the A3AR agonist in the presence of forskolin to stimulate cAMP production.

-

Incubate for a specified period to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

-

Construct a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation.

-

Calculate the IC50 or pA2 value to quantify the antagonist's potency.[16][23]

Below is a diagram illustrating a general experimental workflow for the discovery of A3AR antagonists.

Caption: A general experimental workflow for A3AR antagonist discovery.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective A3AR antagonists is guided by SAR studies.[2][19][24] For nucleoside derivatives, modifications at the N6, C2, and 5' positions of the adenosine scaffold are critical for modulating affinity and efficacy.[1][25] For instance, the introduction of bulky substituents at the N6 position can significantly impact selectivity.[24] In the case of heterocyclic antagonists, systematic exploration of substituents on the core scaffold is performed to enhance potency and selectivity.[13] A key challenge in A3AR antagonist development is the significant species-dependent variation in pharmacology, which must be considered during preclinical evaluation.[3][5][22]

Conclusion and Future Directions

The discovery of novel A3AR antagonists is a rapidly advancing field with significant therapeutic potential. A diverse range of chemical scaffolds, from modified nucleosides to complex heterocyclic systems, has been successfully explored. The continued application of rational drug design, guided by SAR and structural biology, will undoubtedly lead to the development of next-generation A3AR antagonists with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on elucidating the precise role of A3AR in various disease states and advancing the most promising antagonist candidates into clinical trials.

References

- 1. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and synthesis of truncated 4'-thioadenosine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and synthesis of truncated 4'-thioadenosine derivatives as potent and selective A3 adenosine receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 21. Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists [mdpi.com]

- 22. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structure-Activity Relationship of A3 Adenosine Receptor Antagonists

A Technical Guide for Researchers and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies including inflammatory diseases, cancer, and glaucoma.[1][2][3] The development of potent and selective A3AR antagonists is a key focus of medicinal chemistry efforts. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of A3AR antagonists, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Chemical Scaffolds and Structure-Activity Relationships

The quest for selective A3AR antagonists has led to the exploration of a diverse array of chemical scaffolds, broadly categorized into nucleoside and non-nucleoside derivatives.

Nucleoside Analogues

Modifications of the adenosine scaffold have yielded potent A3AR antagonists. Key SAR insights for this class include:

-

Modifications at the N6- and C2-positions: Substitutions at these positions on the adenine core are critical for modulating potency and selectivity.[1][4] Bulky and aromatic substituents at the N6-position are generally well-tolerated and can enhance affinity.

-

Ribose Moiety Modifications: Alterations to the ribose sugar are a crucial determinant of efficacy, with certain modifications capable of converting agonists into antagonists.[5] Truncated 4'-selenonucleosides have been explored, with substitutions at the N6- and C2-positions influencing binding affinity and functional activity.[4] For instance, a cyclopropyl group at the N6-position of a truncated 4'-selenonucleoside resulted in a partial agonist profile, whereas other modifications led to antagonism.[4]

-

2,8-Disubstituted-Adenosine Derivatives: Introduction of a hydrophobic C8-heteroaromatic ring in 5'-truncated adenosine analogues can convert A2AAR agonists into antagonists while maintaining affinity for the A3AR, leading to dual A2A/A3 antagonists.[6]

Non-Nucleoside Heterocyclic Systems

A wide variety of heterocyclic scaffolds have been investigated, offering high potency and selectivity for the A3AR.

-

Thiazole Derivatives: This class of compounds has been extensively studied. For example, N-(4-aryl-5-(pyridin-4-yl)thiazol-2-yl)nicotinamides have shown promise as A3AR antagonists with good potency across different species.[7] SAR studies on this scaffold have explored various substitutions on the aryl and nicotinamide rings to optimize affinity and selectivity.

-

Pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidines (PTPs): This scaffold has yielded highly potent and selective A3AR antagonists. Introduction of different aminoester moieties at the 5-position of the PTP core has been a successful strategy.[2]

-

2-Aryl-1,2,4-triazolo[4,3-α]quinoxalines: Quantitative structure-activity relationship (QSAR) studies have been conducted on this series, providing insights into the electronic and steric requirements for optimal antagonistic activity.[3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of representative A3AR antagonists from various chemical classes.

Table 1: Binding Affinities of Nucleoside-Based A3AR Antagonists

| Compound | Scaffold | Modification | hA3AR Ki (nM) | Selectivity vs. A1/A2A | Reference |

| 6l | Truncated 4'-selenonucleoside | N6-substituted | 5.2 | High | [4] |

| 6m | Truncated 4'-selenonucleoside | N6-cyclopropyl | 5.7 | High | [4] |

| 5d | 2,8-disubstituted-4'-oxonucleoside | C2-hexyne, C8-aromatic | 15.6 | Dual A2A/A3 | [6] |

| 12 | 2,N6-disubstituted adenosine | N6-(2,2-diphenylethyl)-2-phenylethynyl | - | Antagonist at A3 | [9] |

Table 2: Binding Affinities of Non-Nucleoside A3AR Antagonists

| Compound | Scaffold | hA3AR Ki (nM) | Species Cross-reactivity (Rat/Mouse Ki) | Reference |

| DPTN (9) | N-(4-aryl-5-(pyridin-4-yl)thiazol-2-yl)nicotinamide | 1.65 | 8.53 (rat), 9.61 (mouse) | [10] |

| MRS7907 | 3-iodo derivative of DPTN | - | Potent in human and mouse | [7] |

| Compound 18 | [1][3][8]triazolo[1,5-c]pyrimidine | 1.21 | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of A3AR antagonist activity.

Radioligand Binding Assays

This assay determines the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human A3AR are commonly used.[4][12]

-

Radioligands:

-

Protocol Outline:

-

Prepare cell membranes from the transfected cell line.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation is typically carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., XAC).

-

Calculate Ki values from the IC50 values using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for A3AR.[5][8]

-

Cell Lines: A3AR-expressing CHO or HEK293 cells are used.

-

Protocol Outline:

-

Pre-incubate the cells with the antagonist at various concentrations.

-

Stimulate the cells with a known A3AR agonist (e.g., NECA or IB-MECA) in the presence of forskolin (to stimulate adenylyl cyclase).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

-

The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency (IC50 or pA2 value).[13]

-

Visualizing Key Concepts

Diagrams illustrating the signaling pathway, experimental workflow, and logical SAR relationships provide a clearer understanding of A3AR antagonist development.

Conclusion

The development of A3AR antagonists has seen significant progress, with a deep understanding of the SAR for various chemical scaffolds. The interplay of substitutions on different parts of the molecules is critical in determining their affinity, selectivity, and functional activity. Future research will likely focus on fine-tuning these properties to develop drug candidates with optimal pharmacokinetic profiles for clinical applications. The use of computational modeling, guided by the extensive SAR data, will continue to be a valuable tool in the design of next-generation A3AR antagonists.[14]

References

- 1. Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent and selective A3 adenosine receptor antagonists bearing aminoesters as heterobifunctional moieties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to A3AR Antagonist Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways modulated by Adenosine A3 Receptor (A3AR) antagonists. The A3AR, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions, including cancer, inflammatory disorders, and cardiovascular diseases.[1][2][3] A3AR antagonists block the binding of endogenous adenosine to the receptor, thereby inhibiting its downstream signaling cascades.[1] This guide details the core mechanisms of action, presents quantitative data for key antagonists, provides detailed experimental protocols, and visualizes the critical signaling pathways.

Core Signaling Pathways Modulated by A3AR Antagonists

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins.[4] Antagonism of A3AR modulates several key intracellular signaling pathways:

-

Inhibition of the Gi-Protein Coupled Pathway and cAMP Modulation: Upon activation by adenosine, the A3AR, through its coupling with Gi proteins, inhibits the activity of adenylyl cyclase.[5][6] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] A3AR antagonists, by blocking adenosine binding, prevent this inhibition, thereby maintaining or increasing intracellular cAMP levels.[7][8]

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The A3AR has been shown to influence the MAPK/ERK signaling cascade.[6][7] In some cellular contexts, A3AR activation can lead to the phosphorylation and activation of ERK1/2.[9] Conversely, A3AR antagonists can prevent this activation, which has implications for cell proliferation and survival, particularly in cancer cells.[10][11]

Quantitative Data for A3AR Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of several well-characterized A3AR antagonists. This data is crucial for selecting appropriate tool compounds for research and for structure-activity relationship (SAR) studies in drug development.

Table 1: Binding Affinities (Ki) of A3AR Antagonists

| Compound | Human A3AR Ki (nM) | Rat A3AR Ki (nM) | Mouse A3AR Ki (nM) | Reference |

| MRS1220 | 1.4 | >10,000 | 6,360 | [1] |

| MRS1523 | 43 | >10,000 | >10,000 | [10] |

| PSB-11 | 3.51 | >10,000 | 6,360 | [1] |

| MRE 3008F20 | 1.13 | >10,000 | >10,000 | [1] |

| Compound 10 | 31 (IC50) | - | - | [7] |

| Compound 11 | 79 (IC50) | - | - | [7] |

| Compound 12 | 153 (IC50) | - | - | [7] |

| K18 | 890 | - | - | [8] |

Table 2: Functional Potency (IC50/EC50) of A3AR Antagonists

| Compound | Assay | Cell Line | Potency (nM) | Reference |

| Compound 10 | cAMP Accumulation (IC50) | CHO | 31 | [7] |

| Compound 11 | cAMP Accumulation (IC50) | CHO | 79 | [7] |

| Compound 12 | cAMP Accumulation (IC50) | CHO | 153 | [7] |

| Compound 4 | cAMP Accumulation (IC50) | CHO | 380 | [7] |

| K18 | cAMP Accumulation (IC50) | CHO | <1000 | [8] |

| AR 292 | Cell Proliferation (GI50) | LNCaP | ~15,000 | [11] |

| AR 357 | Cell Proliferation (GI50) | LNCaP | ~20,000 | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of A3AR antagonist signaling.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

-

Cell membranes expressing the human A3AR (e.g., from HEK293 or CHO cells)

-

Radioligand (e.g., [3H]MRS1220 or [125I]I-AB-MECA)

-

Test A3AR antagonist

-

Non-specific binding control (e.g., 10 µM unlabeled MRS1220)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Prepare cell membranes from A3AR-expressing cells by homogenization and centrifugation.[12]

-

Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test antagonist.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane suspension.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[12]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test antagonist and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Accumulation Assay

This assay measures the ability of an A3AR antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the human A3AR (e.g., CHO or HEK293 cells)

-

A3AR agonist (e.g., NECA or Cl-IB-MECA)

-

Test A3AR antagonist

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of the test A3AR antagonist for 15-30 minutes.

-

Add the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin and IBMX.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[13][14]

-

Generate a dose-response curve for the antagonist and determine its IC50 value.

Western Blot for p-ERK Analysis

This protocol is used to assess the effect of an A3AR antagonist on the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the human A3AR

-

A3AR agonist

-

Test A3AR antagonist

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and starve them of serum overnight to reduce basal p-ERK levels.

-

Pre-treat the cells with the test A3AR antagonist for the desired time.

-

Stimulate the cells with an A3AR agonist for 5-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[16]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against t-ERK.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to t-ERK.

Visualizations

The following diagrams illustrate the core signaling pathways modulated by A3AR antagonists and a typical experimental workflow.

References

- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A(3) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preclinical Evaluation of the A3AR Antagonist LJ-1888 in a Murine Model of Atherosclerosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for a variety of diseases, including inflammatory conditions and cardiovascular disorders. Antagonism of this receptor has shown potential in mitigating disease pathology in several preclinical models. This technical guide provides an in-depth overview of the preclinical evaluation of LJ-1888, a selective A3AR antagonist, in a well-established mouse model of atherosclerosis. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology and cardiovascular disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of LJ-1888 in Apolipoprotein E knockout (ApoE-/-) mice fed a Western diet, a standard model for inducing hypercholesterolemia and atherosclerosis.[1][2]

Table 1: Effect of LJ-1888 on Atherosclerotic Plaque Formation [1][2]

| Treatment Group | Dose | Mean Plaque Area (% of Total Aorta) |

| Normal Diet (ND) | - | 5.2 ± 0.8 |

| Western Diet (WD) | - | 12.5 ± 1.1 |

| WD + LJ-1888 | 0.025% in diet | 7.8 ± 0.9 |

| WD + LJ-1888 | 0.05% in diet | 8.1 ± 1.0 |

Table 2: Effect of LJ-1888 on Plasma Lipid Profile [1][2][3]

| Treatment Group | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Normal Diet (ND) | 679 ± 41 | 589 ± 39 | 23 ± 3.5 | 110 ± 10 |

| Western Diet (WD) | 1218 ± 40 | 1150 ± 40 | 18 ± 1.2 | 80 ± 8 |

| WD + LJ-1888 (0.025%) | 719 ± 53 | 650 ± 50 | 30 ± 1.9 | 82 ± 7 |

| WD + LJ-1888 (0.05%) | 964 ± 74 | 890 ± 70 | 30 ± 3.2 | 85 ± 9 |

Experimental Protocols

This section details the methodologies employed in the preclinical study of LJ-1888.

Animal Model and Treatment

-

Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice are used as a model for hypercholesterolemia and atherosclerosis.[1][2] These mice spontaneously develop atherosclerotic lesions, a process that is significantly accelerated by a high-fat, high-cholesterol diet.[4][5][6]

-

Housing and Diet: Mice are housed under standard laboratory conditions. At the start of the study, they are divided into groups and fed either a normal chow diet or a Western-type diet (typically containing 21% fat and 0.15-0.2% cholesterol) for a specified period, often 12-16 weeks, to induce atherosclerosis.[4][6]

-

Drug Administration: LJ-1888 is administered as a dietary admixture at specified concentrations (e.g., 0.025% and 0.05% w/w).[2]

Quantification of Atherosclerosis

-

Aorta Dissection: At the end of the treatment period, mice are euthanized. The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.[7][8][9]

-

Oil Red O Staining: Atherosclerotic plaques are quantified using en face Oil Red O staining.[7][10][11] This method is a standard technique for visualizing and quantifying lipid-rich atherosclerotic lesions on the luminal surface of the vasculature.[10]

-

The dissected aorta is opened longitudinally.

-

The tissue is fixed, typically in a formalin solution.

-

The aorta is then stained with an Oil Red O solution, which specifically stains neutral lipids, thereby highlighting the atherosclerotic plaques in red.[7][10]

-

The stained aorta is photographed, and the total aortic area and the plaque area are measured using imaging software.

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.

-

Plasma Lipid Analysis

-

Blood Collection: Blood samples are collected from the mice at the time of sacrifice.

-

Lipid Measurement: Plasma is separated by centrifugation, and total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels are determined using standard enzymatic colorimetric assays.[3]

Signaling Pathways and Experimental Workflow

A3 Adenosine Receptor Signaling

The A3 adenosine receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine typically leads to the inhibition of adenylyl cyclase through a Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] However, A3AR can also couple to other G proteins, such as Gq, to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[12][13][14] The antagonism of A3AR by molecules like LJ-1888 blocks these downstream signaling events.

Experimental Workflow for Preclinical Evaluation of LJ-1888

The following diagram illustrates the typical workflow for a preclinical study evaluating an A3AR antagonist in a mouse model of atherosclerosis.

Conclusion

The preclinical evaluation of the A3AR antagonist LJ-1888 in the ApoE-/- mouse model of atherosclerosis demonstrates its potential as a therapeutic agent for this disease. LJ-1888 significantly reduced atherosclerotic plaque formation and ameliorated hypercholesterolemia by lowering LDL and increasing HDL cholesterol levels.[1][2][3] The detailed protocols and data presented in this guide provide a framework for the continued investigation of A3AR antagonists in cardiovascular disease and other relevant therapeutic areas.

References

- 1. LJ-1888, a selective antagonist for the A3 adenosine receptor, ameliorates the development of atherosclerosis and hypercholesterolemia in apolipoprotein E knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LJ-1888, a selective antagonist for the A3 adenosine receptor, ameliorates the development of atherosclerosis and hypercholesterolemia in apolipoprotein E knock-out mice [bmbreports.org]

- 3. LJ-1888, a selective antagonist for the A3 adenosine receptor, ameliorates the development of atherosclerosis and hypercholesterolemia in apolipoprotein E knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Musculoskeletal Key [musculoskeletalkey.com]

- 10. jove.com [jove.com]

- 11. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]

- 12. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of A3AR Antagonist N6-(2,2-diphenylethyl)-2-hexynylAdo in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, is increasingly recognized as a significant target in oncology due to its marked overexpression in various tumor tissues compared to normal cells. While the anti-cancer effects of A3AR agonists have been extensively studied, recent evidence highlights the potent anti-proliferative and cytotoxic activities of A3AR antagonists. This technical guide focuses on the role of a specific A3AR antagonist, N6-(2,2-diphenylethyl)-2-hexynylAdo , designated as compound 4 in seminal research, and its implications for cancer cell proliferation. We consolidate quantitative data on its activity, detail relevant experimental methodologies, and visualize the complex signaling pathways involved. This document serves as a comprehensive resource for researchers investigating A3AR antagonism as a novel therapeutic strategy against cancer.

Introduction: The A3 Adenosine Receptor in Cancer

The A3 adenosine receptor (A3AR) is a member of the purinergic G protein-coupled receptor family. Under normal physiological conditions, A3AR expression is low in most tissues. However, in pathological states, including inflammation and cancer, its expression is significantly upregulated. In numerous cancer types—such as prostate, colon, breast, lung, and liver carcinomas—A3AR is overexpressed, making it an attractive and specific target for therapeutic intervention[1].

Activation of A3AR is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades like the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways[2][3][4].

The Agonist vs. Antagonist Paradox

A peculiar and fascinating aspect of A3AR pharmacology is the "paradoxical effect," where both A3AR agonists (e.g., Cl-IB-MECA) and antagonists have been reported to exert anti-tumor effects[1]. While agonists are thought to induce apoptosis and cell cycle arrest through the deregulation of Wnt and NF-κB pathways[5][6], the mechanisms underpinning the anti-cancer activity of antagonists are still being elucidated. The prevailing hypothesis suggests that antagonists may function through distinct downstream pathways or that the observed cytotoxicity may involve off-target or A3AR-independent mechanisms[1]. This guide will focus on the emerging role of antagonists, specifically compound 4 and its close analogs.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative and cytotoxic effects of A3AR antagonists have been quantified primarily using the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. Key metrics include:

-

GI₅₀ : The concentration causing 50% growth inhibition.

-

TGI : The concentration causing total growth inhibition (cytostatic effect).

-

LC₅₀ : The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).

Activity of Antagonist 4 and Related Compounds in Prostate Cancer

The primary publicly available data for N6-(2,2-diphenylethyl)-2-hexynylAdo (4) comes from studies on the PC3 human prostate cancer cell line. More extensive data is available for the structurally similar and recently studied antagonists AR 292 and AR 357 , providing a broader view of the potential of this chemical class across different prostate cancer subtypes.

Table 1: Anti-proliferative and Cytotoxic Activity of A3AR Antagonists in PC3 Cells [1]

| Compound | Antagonist | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| N6-(2,2-diphenylethyl)-2-hexynylAdo (4) | Yes | - | - | 80 |

| N6-(2,2-diphenylethyl)-2-phenylethynylAdo (12) | Yes | 14 | 29 | 59 |

| Cl-IB-MECA (Reference Agonist) | No (Agonist) | 18 | 44 | 110 |

Note: Compound 12 is a close analog of compound 4 and showed the highest activity in the referenced study.

Table 2: Growth Inhibition (GI₅₀) of A3AR Antagonists Across Prostate Cancer Cell Lines [7]

| Compound | LNCaP (Androgen-Sensitive) GI₅₀ (µM) | DU-145 (Androgen-Insensitive) GI₅₀ (µM) | PC3 (Androgen-Insensitive) GI₅₀ (µM) |

| AR 292 | 3.5 | 7.0 | 7.0 |

| AR 357 | 3.5 | 7.0 | 7.0 |

Table 3: Effect of A3AR Antagonists on Cell Cycle Progression after 48h Treatment [7]

| Cell Line | Treatment (at GI₅₀) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| LNCaP | Vehicle | ~60% | ~25% | ~15% |

| AR 292 | ~55% | ~15% | ~30% | |

| AR 357 | ~90% | ~5% | ~5% | |

| DU-145 | Vehicle | ~55% | ~25% | ~20% |

| AR 292 | ~35% | ~25% | ~40% | |

| AR 357 | ~90% | ~5% | ~5% | |

| PC3 | Vehicle | ~50% | ~30% | ~20% |

| AR 292 | ~25% | ~25% | ~50% | |

| AR 357 | ~80% | ~10% | ~10% |

Mechanism of Action of A3AR Antagonists

While A3AR agonist action is primarily linked to the canonical Gαi pathway, studies on antagonists like AR 292 and AR 357 suggest a different mechanism of action that results in potent anti-proliferative effects. The primary outcomes observed are significant cell cycle arrest and the induction of cell death[7][8].

Cell Cycle Arrest

As shown in Table 3, A3AR antagonists induce profound cell cycle arrest in prostate cancer cells. Interestingly, the effect is dependent on the specific antagonist[7]:

-

AR 292 consistently induces arrest in the G2/M phase across LNCaP, DU-145, and PC3 cell lines.

-

AR 357 consistently induces a potent arrest in the G1 phase in the same cell lines.

This differential effect on the cell cycle suggests that while both compounds are A3AR antagonists, they may engage distinct downstream effector pathways.

Induction of Cell Death

The reduction in cell viability is not solely due to cytostatic effects. A3AR antagonists also induce cell death, which appears to be cell-line dependent and may occur via multiple mechanisms, including necrosis and ferroptosis. In studies with AR 292 and AR 357, treatment led to necrotic cell death in LNCaP and PC3 cells, while DU-145 cells underwent ferroptosis[7]. This highlights a complex mechanistic landscape that deviates from the classical apoptosis pathways often associated with A3AR agonists.

Signaling Pathways

The precise signaling pathways modulated by A3AR antagonists to achieve their anti-cancer effects are an active area of investigation. The data points towards mechanisms that are distinct from the well-characterized agonist-induced pathways.

Established A3AR Agonist Signaling Pathway

A3AR activation by an agonist typically inhibits adenylyl cyclase, reducing cAMP and PKA activity. This leads to the de-repression of GSK-3β, which in turn phosphorylates β-catenin, marking it for degradation. The resulting decrease in nuclear β-catenin reduces the transcription of pro-proliferative genes like c-Myc and Cyclin D1. A parallel inhibition of the PI3K/Akt pathway reduces NF-κB activity, further suppressing these oncogenes[2][3][4].

Hypothesized A3AR Antagonist Signaling

The mechanism for antagonists is less clear. The induction of G1 or G2/M arrest suggests interference with cyclin-dependent kinases (CDKs) or checkpoint proteins. The observation of ferroptosis induction in DU-145 cells points towards pathways involving lipid peroxidation and iron metabolism. It is plausible that A3AR antagonists, by blocking basal receptor activity or inducing conformational changes, trigger stress responses within the cancer cell that are independent of the canonical Gαi pathway and lead to cell cycle shutdown and death.

References

- 1. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. canfite.com [canfite.com]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Prostate Cancer Cell Growth Using Antagonists of the Adenosine A3 Receptors [pubblicazioni.unicam.it]

The Pharmacokinetics of A3 Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics of A3 adenosine receptor (A3AR) antagonists, with a focus on the investigational compound HL3501. The A3AR is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, making it a promising target for therapeutic intervention in inflammatory diseases, cancer, and glaucoma. Understanding the pharmacokinetic profile of A3AR antagonists is crucial for the design and development of safe and efficacious drugs.

Executive Summary

This document summarizes the available pharmacokinetic data for the selective A3AR antagonist HL3501, and another antagonist, MRS7799. It provides detailed experimental protocols for key in vivo pharmacokinetic studies and presents visual representations of the A3AR signaling pathway and a typical experimental workflow. The quantitative data is organized into clear tables for ease of comparison and interpretation.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of A3AR antagonists are essential for determining their absorption, distribution, metabolism, and excretion (ADME) profiles. Below are the summarized pharmacokinetic data for HL3501 in mice and MRS7799 in rats.

Pharmacokinetics of HL3501 in Mice

A study investigating the anti-fibrotic effects of HL3501 also determined its pharmacokinetic profile in ICR male mice after single oral and intravenous administrations. The results demonstrated that HL3501 has high oral bioavailability and a dose-dependent pharmacokinetic relationship.[1]

| Parameter | 3 mg/kg IV | 30 mg/kg Oral | 60 mg/kg Oral |

| AUClast (μgh/mL) | 13.5 ± 1.6 | 23.0 ± 4.5 | 55.1 ± 10.9 |

| AUCinf (μgh/mL) | 13.8 ± 1.6 | 25.5 ± 5.0 | 56.6 ± 11.1 |

| Cmax (μg/mL) | 10.9 ± 1.1 | 5.7 ± 1.1 | 12.8 ± 2.5 |

| Tmax (h) | 0.08 | 0.5 | 0.5 |

| T1/2 (h) | 2.0 ± 0.3 | 2.2 ± 0.4 | 2.1 ± 0.2 |

| CL (L/h/kg) | 0.22 ± 0.03 | - | - |

| Vd (L/kg) | 0.63 ± 0.08 | - | - |

| F (%) | - | 92.5 | 107.2 |

| Table 1: Pharmacokinetic parameters of HL3501 in mice. Data are presented as mean ± standard deviation.[1] |

Pharmacokinetics of MRS7799 in Rats

The in vivo pharmacokinetics of the A3AR antagonist MRS7799 (also referred to as compound 9) were studied in male Sprague-Dawley rats following a bolus intravenous injection of 1 mg/kg. This compound exhibited excellent brain distribution.[2]

| Parameter | Value |

| Vd (L/kg) | Good tissue distribution |

| CL | Moderate-to-high |

| Brain/Plasma Ratio | ~1 |

| Table 2: Pharmacokinetic parameters of MRS7799 in rats.[2] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of pharmacokinetic studies. The following sections describe a typical protocol for an in vivo pharmacokinetic study in mice.

Animal Models and Housing

Male ICR mice are commonly used for pharmacokinetic studies.[1] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Administration

For oral administration, the A3AR antagonist is typically formulated in a suitable vehicle, such as a mixture of Solutol HS 15, propylene glycol, and water. The formulation is administered to mice via oral gavage at a specific dose volume (e.g., 10 mL/kg). For intravenous administration, the compound is dissolved in a vehicle like saline and administered via the tail vein.

Blood Sampling

Blood samples are collected at predetermined time points after drug administration. Serial blood samples can be collected from the submandibular vein. At the terminal time point, blood can be collected via cardiac puncture. The collected blood is then processed to obtain plasma, which is stored at -80°C until analysis.

Bioanalytical Method

The concentration of the A3AR antagonist in plasma samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for quantifying drug concentrations in biological matrices.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), clearance (CL), and volume of distribution (Vd).

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand adenosine, initiates a cascade of intracellular signaling events. These pathways can have both pro- and anti-inflammatory effects depending on the cellular context.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study, from animal preparation to data analysis.

Conclusion

The pharmacokinetic data for the A3AR antagonist HL3501 in mice indicate high oral bioavailability and a predictable dose-response relationship, making it a promising candidate for further development. The provided experimental protocols and workflows serve as a guide for researchers designing and conducting their own pharmacokinetic studies of A3AR antagonists. A thorough understanding of the ADME properties of these compounds is paramount for their successful translation into clinical therapeutics.

References

An In-Depth Technical Guide to In Vitro Target Engagement of A3 Adenosine Receptor (A3AR) Antagonists

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the in vitro target engagement of antagonists for the A3 Adenosine Receptor (A3AR), a G-protein coupled receptor (GPCR) implicated in various pathophysiological processes. Effective demonstration of target engagement is a critical step in the early stages of drug discovery, confirming that a compound interacts with its intended target and elicits the desired functional response.

The A3AR Signaling Pathway

The A3AR is predominantly coupled to the inhibitory G-protein, Gαi.[1][2] Upon activation by an endogenous agonist like adenosine, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] A3AR antagonists work by blocking adenosine from binding to the receptor, thereby preventing this downstream signaling cascade.[4] Understanding this primary pathway is fundamental to designing and interpreting functional assays for antagonist activity.

References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 4. What are A3R antagonists and how do they work? [synapse.patsnap.com]

Unveiling the Species-Specific Interactions of A3AR Antagonist MRS7591: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the species selectivity of the A3 adenosine receptor (A3AR) antagonist, MRS7591. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on binding affinities, details comprehensive experimental methodologies, and visualizes complex biological and experimental processes. The significant variance in A3AR pharmacology across different species presents a critical challenge in the development of therapeutic agents, underscoring the importance of detailed characterization of compounds like MRS7591.[1]

Executive Summary

The A3 adenosine receptor is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma. However, the development of A3AR-targeted drugs is complicated by pronounced species-dependent pharmacological differences.[1] Many antagonists that are potent at the human A3AR exhibit significantly lower affinity for rodent orthologs, a crucial consideration for preclinical evaluation.[1][2] This guide focuses on MRS7591, a truncated (N)-methanocarba nucleoside derivative identified as a low-efficacy partial agonist or antagonist at the A3AR.[3][4][5] The compound demonstrates high affinity for both human and mouse A3AR, making it a valuable tool for cross-species pharmacological studies.[3][4][5]

Quantitative Data Presentation

The binding affinity of MRS7591 for the human and mouse A3 adenosine receptor, as well as its functional activity, has been determined through rigorous experimental evaluation. The data, summarized below, highlights the compound's potency and efficacy across these species.

| Compound | Receptor | K_i_ (nM) | Assay Type | Reference |

| MRS7591 | Human A3AR | 10.9 | Radioligand Binding | [3][4][5] |

| MRS7591 | Mouse A3AR | 17.8 | Radioligand Binding | [3][4][5] |

| Compound | Receptor | Functional Assay | Efficacy (E_max_ %) | Reference |

| MRS7591 | Human A3AR | cAMP Inhibition | 31 | [3][4] |

| MRS7591 | Mouse A3AR | [³⁵S]GTP-γ-S Binding | 16 | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of MRS7591.

Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for determining the affinity (K_i_) of a test compound for a receptor.[6]

1. Membrane Preparation:

-

HEK293 cells stably expressing the human or mouse A3AR are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, often containing sucrose for cryopreservation, and stored at -80°C.

-

On the day of the assay, the membrane preparation is thawed and resuspended in the final binding buffer.[7]

2. Assay Procedure:

-

The assay is typically conducted in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled test compound (MRS7591).[2][8]

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).[9]

3. Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[6][7]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[7]

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The IC₅₀ value is converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[7]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation. A3AR is a G_i_-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

1. Cell Culture and Plating:

-

HEK293 cells stably expressing the human A3AR are seeded in 96-well plates and cultured overnight.[10]

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a suitable buffer.

-

The cells are pre-incubated with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.[11]

-

The cells are then incubated with the test compound (MRS7591) at various concentrations, along with an A3AR agonist (e.g., NECA) to stimulate the receptor.

-

The incubation is carried out for a specific duration (e.g., 60 minutes) at 37°C.[11]

3. cAMP Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive enzyme immunoassay or a fluorescence-based detection kit, following the manufacturer's protocol.[11][12]

4. Data Analysis:

-

The amount of cAMP produced in the presence of the antagonist is compared to the amount produced by the agonist alone.

-

The efficacy (E_max_) of the compound is determined as the maximal percentage inhibition of the agonist-induced response.

Visualizations

A3AR Signaling Pathways

The A3 adenosine receptor, upon activation, can trigger multiple downstream signaling cascades, primarily through its coupling to G_i_ proteins. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels. However, A3AR can also signal through other pathways, including those involving MAP kinases and G protein-independent mechanisms.

Caption: A3AR signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of an A3AR antagonist.

Caption: Radioligand binding assay workflow.

Logical Relationship: Species Selectivity in Drug Development

This diagram outlines the importance of considering species selectivity in the preclinical development of A3AR antagonists.

Caption: Impact of species selectivity.

References

- 1. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Truncated (N)-Methanocarba Nucleosides as Partial Agonists at Mouse and Human A3 Adenosine Receptors: Affinity Enhancement by N6-(2-Phenylethyl) Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]